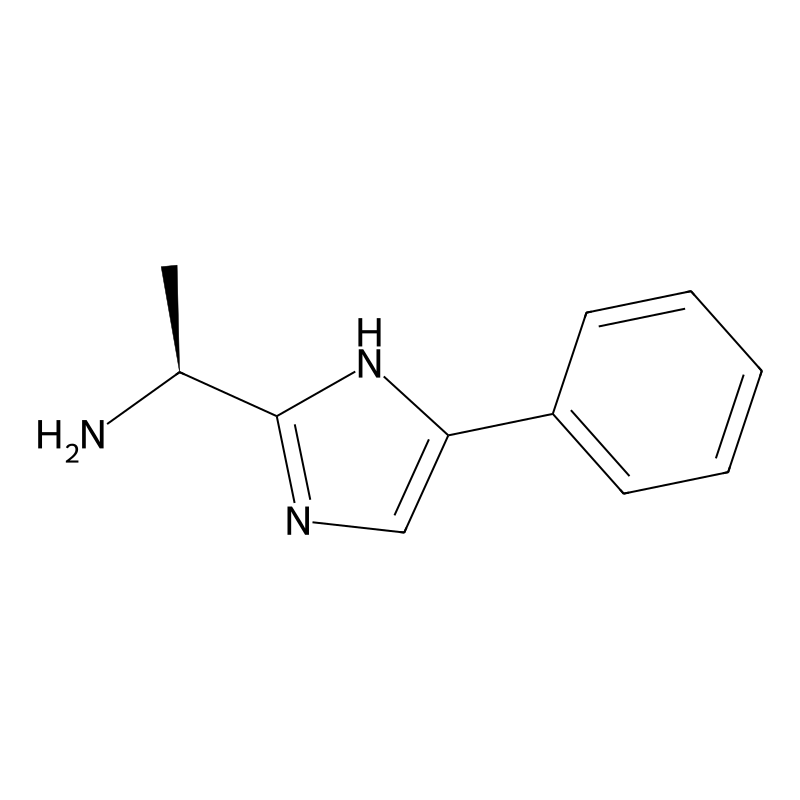

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, also known as (S)-4-phenyl-2-(1H-imidazol-2-yl)ethanamine, is a chiral compound characterized by its imidazole ring and phenyl substituent. This compound belongs to a class of amines and is notable for its potential biological activities, particularly in the context of pharmacology. The imidazole moiety is known for its role in various biochemical processes, making this compound of interest for medicinal chemistry.

Medicinal Chemistry:

Histamine Receptor Antagonist

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine exhibits antagonistic properties towards histamine H1 receptors, making it a potential candidate for treating allergic reactions and other histamine-related conditions. Source: "Inhibition of [3H]mepyramine binding by fendiline and its analogues"

Calcium Channel Modulator

Studies suggest that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine interacts with voltage-gated calcium channels, potentially impacting neuronal activity and smooth muscle contraction. However, further research is needed to elucidate its specific mechanisms and therapeutic potential. Source: "Effects of fendiline on calcium currents and contraction of smooth muscle cells":

Neuroscience Research:

Microtubule Disruption

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can disrupt microtubule assembly and function, potentially affecting cellular transport and cell division. This property makes it a valuable tool for studying microtubule dynamics and their role in various cellular processes. Source: "Inhibition of microtubule assembly by fendiline":

Neurotransmitter Release Modulation

Research suggests that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine might influence the release of neurotransmitters like dopamine and glutamate, impacting neuronal communication and potentially offering insights into neurological disorders. Source: "Fendiline blocks the release of dopamine evoked by electrical stimulation of the striatal slices":

The chemical reactivity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be understood through its participation in several types of reactions:

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As an amine, it can accept protons, leading to the formation of ammonium salts.

- Formation of Imine: The compound can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis.

These reactions are facilitated by the compound's functional groups, which allow it to engage in a variety of transformations relevant in organic and medicinal chemistry

The biological activity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has been explored through various studies. It exhibits:

Various methods have been developed for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine:

- Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the production of the (S)-enantiomer.

- Multi-step Synthesis: Starting from readily available precursors, involving reactions such as alkylation and cyclization to construct the imidazole ring and introduce the phenyl group.

- One-Pot Reactions: Recent advancements allow for more efficient synthesis through one-pot procedures that minimize purification steps .

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has several applications:

- Pharmaceutical Development: As a potential drug candidate targeting neurological disorders and cancers.

- Research Tool: Used in studies investigating receptor interactions and biological mechanisms.

- Chemical Probe: Its unique structure makes it useful for probing biological pathways and understanding structure-activity relationships .

Interaction studies have highlighted the compound's affinity for various biological targets:

- Receptor Binding Studies: Investigations into how (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine interacts with serotonin receptors have shown promising results that could lead to therapeutic applications.

- Enzyme Inhibition: Studies indicate potential inhibitory effects on enzymes involved in neurotransmitter degradation, enhancing its antidepressant properties .

- Structure-Activity Relationship Analysis: Computational models predict how structural modifications can enhance or diminish biological activity, guiding future drug design efforts .

Several compounds share structural similarities with (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring without phenyl group | Antimicrobial properties |

| 4-Methylphenylimidazole | Methyl substitution on phenyl | Neuroprotective effects |

| 5-Bromoimidazole | Bromine substitution on imidazole | Anticancer activity |

| 3-Aminoquinazoline | Quinazoline ring with amino group | Antitumor activity |

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its specific chiral configuration and combination of functional groups, which contribute to its distinct biological profile and potential therapeutic applications .

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 864825-23-0) is a chiral organic compound with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. Its structure features a five-membered imidazole ring substituted with a phenyl group at the 4-position and a chiral ethanamine moiety at the 2-position. The (S)-configuration denotes the stereochemical arrangement at the ethanamine carbon, which is critical for its pharmacological and synthetic applications.

Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |

| InChI Key | XQFMQMXJXWTGON-QMMMGPOBSA-N | |

| SMILES | CC@@HN | |

| Optical Rotation | -9° to -6° (c=1, CHCl₃) |

Physical and Chemical Properties

The compound exists as a pale yellow solid with a melting point of 136–138°C. Key physicochemical data include:

Chemical Identifiers and Nomenclature

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine represents a chiral organic compound characterized by its complex heterocyclic structure incorporating both imidazole and phenyl moieties [1]. The compound is registered under Chemical Abstract Service number 864825-23-0 and possesses the molecular formula C₁₁H₁₃N₃ with a molecular weight of 187.24 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine, which reflects its stereochemical configuration and structural arrangement [7] [11].

The compound exists under various synonymous designations in chemical literature, including (alphaS)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine and Eluxadoline Intermediate 4, highlighting its significance as a pharmaceutical intermediate [8] [12]. The International Chemical Identifier Key XQFMQMXJXWTGON-QMMMGPOBSA-N provides a unique digital fingerprint for database searches and computational applications [1] [11].

| Parameter | Value |

|---|---|

| Chemical Abstract Service Number | 864825-23-0 [1] |

| Molecular Formula | C₁₁H₁₃N₃ [1] [2] |

| Molecular Weight | 187.24 g/mol [1] [2] |

| International Union of Pure and Applied Chemistry Name | (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine [7] [11] |

| International Chemical Identifier Key | XQFMQMXJXWTGON-QMMMGPOBSA-N [1] [25] |

| Simplified Molecular Input Line Entry System | CC@@HN [7] [11] |

| International Chemical Identifier | InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1 [1] [25] |

| MDL Number | MFCD22689971 [8] [12] |

| PubChem Compound Identifier | 51715957 [1] |

Structural Framework Analysis

The molecular architecture of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine comprises three distinct structural components that contribute to its unique chemical properties and biological activity . The imidazole ring forms the central heterocyclic core, representing a five-membered planar ring system containing two nitrogen atoms positioned at locations 1 and 3 [13] [14]. This aromatic heterocycle exhibits amphoteric behavior, functioning both as an acid with a pKa of approximately 14.5 and as a base with its conjugate acid possessing a pKa of approximately 7 [13].

The phenyl group, represented by the formula C₆H₅, constitutes a cyclic aromatic system derived from benzene through the removal of one hydrogen atom [16]. This benzene ring demonstrates characteristic aromatic stability with equal bond lengths between carbon atoms due to electron delocalization across the ring system [16] [19]. The phenyl substituent at position 4 of the imidazole ring introduces significant steric and electronic effects that influence molecular conformation and intermolecular interactions [20].

The ethanamine chain represents the third structural component, featuring a chiral carbon center that determines the compound's stereochemical configuration . The (S)-configuration designation indicates the sinister or left-handed arrangement of substituents around the chiral center, following Cahn-Ingold-Prelog priority rules [18]. This stereochemical feature proves critical for enantioselective biological interactions and pharmaceutical applications [6].

| Component | Description |

|---|---|

| Imidazole Ring | 5-membered heterocycle with two nitrogen atoms at positions 1 and 3 [13] [14] |

| Phenyl Group | Benzene ring (C₆H₅) attached at position 4 of imidazole [16] [19] |

| Ethanamine Chain | Ethylamine substituent at position 2 of imidazole |

| Chiral Center | Carbon atom bonded to four different groups [18] |

| Stereochemistry | (S)-configuration (sinister/left-handed) [6] [23] |

| Number of Aromatic Rings | 2 [1] |

| Number of Rotatable Bonds | 3 [1] |

| Hydrogen Bond Donors | 2 [1] |

| Hydrogen Bond Acceptors | 3 [1] |

| Heavy Atom Count | 14 [1] |

Physical and Chemical Properties

The physical characteristics of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine reflect its molecular structure and intermolecular forces [5]. The compound manifests as a pale yellow crystalline powder at room temperature, with a melting point ranging from 136 to 145 degrees Celsius [23] [24] [26]. The predicted boiling point of 422.1±28.0 degrees Celsius indicates substantial intermolecular attractions, likely attributable to hydrogen bonding capabilities and aromatic stacking interactions [5] [25].

Density measurements reveal a value of 1.145±0.06 grams per cubic centimeter at 20 degrees Celsius and 760 Torr, suggesting a relatively compact molecular packing arrangement [25]. The flash point of 238.6±11.2 degrees Celsius indicates moderate thermal stability under standard conditions [5]. Vapor pressure measurements at 25 degrees Celsius approach zero (0.0±1.0 millimeters of mercury), confirming the compound's low volatility [5].

The optical activity demonstrates a negative rotation ranging from -9 to -6 degrees when measured at a concentration of 1 gram per 100 milliliters in chloroform, confirming the (S)-enantiomeric purity [23]. The refractive index of 1.607 reflects the compound's aromatic character and electron density distribution [5]. Polar surface area calculations yield 54.70 square angstroms, indicating moderate polarity suitable for biological membrane interactions [5].

| Property | Value |

|---|---|

| Appearance | Solid [23] [24] |

| Physical Form | Powder [23] [24] |

| Color | Pale Yellow [23] [24] |

| Melting Point | 136-145°C [23] [24] [26] |

| Boiling Point (predicted) | 422.1±28.0°C [5] [25] |

| Density | 1.145±0.06 g/cm³ (20°C, 760 Torr) [25] |

| Flash Point | 238.6±11.2°C [5] |

| Vapour Pressure at 25°C | 0.0±1.0 mmHg [5] |

| Index of Refraction | 1.607 [5] |

| Polar Surface Area | 54.70 Ų [5] |

| LogP (octanol-water partition coefficient) | 1.93 [5] |

| pKa (predicted) | 13.16±0.10 [8] |

| Exact Mass | 187.110947 Da [5] |

| Optical Rotation | -9° to -6° (c=1, CHCl₃) [23] |

Spectroscopic and Analytical Characteristics

The molecular structure of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be characterized through various analytical techniques that provide detailed information about its chemical environment and structural features . Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the imidazole protons appearing in the range of 7.2 to 7.8 parts per million, reflecting the aromatic character of the heterocyclic system . The phenyl ring protons exhibit typical aromatic patterns between 7.0 and 8.0 parts per million due to the electron-withdrawing effect of the imidazole substituent .

High-performance liquid chromatography analysis utilizing reverse-phase C18 columns with ultraviolet detection at 254 nanometers confirms compound purity exceeding 98 percent [23]. Mass spectrometric analysis employing electrospray ionization in positive ion mode detects the molecular ion peak at mass-to-charge ratio 188, corresponding to the protonated molecular ion . Elemental analysis provides confirmation of the theoretical carbon, hydrogen, and nitrogen content matching the proposed molecular formula .

The compound's crystallographic properties have been investigated through single-crystal X-ray diffraction studies of related derivatives, revealing important structural parameters [20]. The imidazole ring maintains planarity with minimal deviation, while the phenyl group exhibits characteristic aromatic geometry [20]. Hydrogen bonding patterns involving the amine nitrogen and imidazole nitrogens contribute to crystal packing stability [20].

Structural Stability and Conformational Analysis

The conformational behavior of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine depends on the rotational freedom around single bonds connecting the major structural components . The phenyl-imidazole bond allows rotation that influences the overall molecular shape and potential biological interactions [20]. Computational modeling studies suggest that the spatial arrangement of the phenyl and amine groups optimizes hydrogen-bonding interactions with biological targets [20].

The chiral center's (S)-configuration imposes specific geometric constraints that affect molecular recognition processes [20]. Torsion angle analysis reveals characteristic dihedral angles that contribute to the compound's three-dimensional structure and biological activity [20]. The compound's stability under various storage conditions has been evaluated, with recommendations for storage at 2-8 degrees Celsius in dark, inert atmosphere conditions to prevent degradation [3] [25].

The International Union of Pure and Applied Chemistry has established multiple acceptable systematic names for this compound. The primary International Union of Pure and Applied Chemistry name is (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine [1] [2]. An alternative International Union of Pure and Applied Chemistry designation that appears frequently in chemical databases is (S)-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine [3] [4]. Both nomenclatures accurately describe the stereochemistry and structural features of the compound, with the difference primarily reflecting alternative numbering conventions for the imidazole ring system.

The International Union of Pure and Applied Chemistry nomenclature explicitly indicates the S-configuration at the chiral center through the (1S) or (S) prefix, denoting the absolute stereochemistry according to Cahn-Ingold-Prelog priority rules [4] [2]. The systematic name incorporates the complete structural framework: the phenyl substituent, the imidazole heterocycle, and the ethanamine side chain with its stereochemical designation.

Chemical Abstracts Service Registry Names

The Chemical Abstracts Service has assigned specific registry names following their standardized nomenclature conventions. The primary Chemical Abstracts Service registry name is 1H-Imidazole-2-methanamine, α-methyl-4-phenyl-, (αS)- [3] [5]. An alternative Chemical Abstracts Service designation is 1H-Imidazole-2-methanamine, α-methyl-5-phenyl-, (αS)- [3] [5]. These names reflect the Chemical Abstracts Service systematic approach to heterocyclic nomenclature, where the imidazole ring serves as the parent structure and substituents are identified by their positions and stereochemistry.

The Chemical Abstracts Service nomenclature employs the α-methyl designation to indicate the position of the methyl group relative to the amine functionality, while the (αS) notation specifies the stereochemical configuration [5] [6]. This naming convention is particularly prevalent in pharmaceutical and chemical literature, providing unambiguous identification for database searching and regulatory documentation.

Systematic Chemical Names

Multiple systematic chemical names are employed across various chemical databases and scientific literature. The most widely recognized systematic name is (alphaS)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine [3] [7] [8]. Alternative systematic designations include (αS)-α-methyl-4-phenyl-1H-imidazole-2-methanamine [9] [5] and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine [7] [8] [10].

Additional systematic variants documented in chemical literature include (aS)-a-Methyl-5-phenyl-1H-imidazole-2-methanamine [2] and (αS)-α-methyl-5-phenyl-1H-Imidazole-2-methanamine [11] [6]. These variations primarily reflect different approaches to representing Greek letters in chemical nomenclature systems and alternative numbering schemes for the imidazole ring positions.

Common Chemical Names

The most frequently encountered common name in commercial and research contexts is (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine [3] [7] [8] [10]. This designation provides a clear and concise representation of the molecular structure while maintaining stereochemical specificity. Alternative common names include (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine [3] [12] and (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine [9] [4].

Additional commonly used designations found in chemical catalogs and supplier databases include 1-(4-phenyl-1H-imidazol-2-yl)-ethylamine [3] [5] and (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE [3] [9] [13]. These names facilitate identification and procurement in commercial chemical supply chains while maintaining structural accuracy.

Trade and Research Designations

Several trade and research codes have been assigned to this compound for specific applications and commercial purposes. Notable designations include TB-1782 [3], EOS-61915 [3] [5], and Eluxadoline Intermediate 4 [3] [7] [8] [14] [10]. These codes are particularly significant in pharmaceutical research contexts, where the compound serves as a key synthetic intermediate.

The designation Eluxadoline Intermediate 4 specifically identifies the compound role in the synthesis of eluxadoline, a pharmaceutical agent used for treating irritable bowel syndrome with diarrhea [3] [7] [8] [10] [15]. This nomenclature convention facilitates tracking and quality control in pharmaceutical manufacturing processes.

Additional research designations include Imidazole-2-methanamine [3] and the Molecular Design Limited number MFCD22689971 [3] [16], which serve as database identifiers in chemical information systems. Alternative Molecular Design Limited numbers such as MFCD11846157 [7] [16] also appear in various chemical databases, reflecting different registration periods or database systems.

Alternative Structural Designations

Various alternative structural designations reflect different approaches to describing the molecular architecture. These include (S)-[1-(4-Phenyl-1H-imodazol-2-yl)-ethanamine [3], which contains a typographical variation in the imidazole spelling, and (alpha)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine [11] [6] [17], representing an alternative stereochemical notation format.

Additional structural variants include (S)-1-(4-Phenyl-1H-Imidazol-2-Yl)Ethan-1-Amine [11] [15] and (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine [1] [18], which employ different capitalization conventions and ring numbering systems while maintaining chemical accuracy.

Summary Data Table of Nomenclature Classifications

| Classification Category | Representative Names | Primary Sources |

|---|---|---|

| International Union of Pure and Applied Chemistry Primary | (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine | LGC Standards [1] [2], PubChem [4] |

| International Union of Pure and Applied Chemistry Alternative | (S)-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine | Multiple chemical databases [3] [4] |

| Chemical Abstracts Service Registry | 1H-Imidazole-2-methanamine, α-methyl-4-phenyl-, (αS)- | Chemical Abstracts Service [3] [5] |

| Systematic Names | (alphaS)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine | Multiple databases [3] [7] [8] |

| Common Commercial Names | (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | Commercial suppliers [3] [7] [8] [10] |

| Research Codes | TB-1782, EOS-61915, Eluxadoline Intermediate 4 | Chemical catalogs [3] [5] [14] |

| Database Identifiers | MFCD22689971, MFCD11846157 | Molecular Design Limited [3] [7] [16] |

Comprehensive Chemical Identifier Data

| Identifier Type | Value | Standardization Authority |

|---|---|---|

| Chemical Abstracts Service Registry Number | 864825-23-0 | Chemical Abstracts Service [3] [9] [4] |

| Molecular Formula | C11H13N3 | International Union of Pure and Applied Chemistry [3] [1] [4] |

| Molecular Weight | 187.24 g/mol | International standards [3] [1] [4] |

| International Chemical Identifier | InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1 | International Union of Pure and Applied Chemistry [1] [2] |

| International Chemical Identifier Key | XQFMQMXJXWTGON-QMMMGPOBSA-N | International Union of Pure and Applied Chemistry [1] [2] |

| Simplified Molecular Input Line Entry System | CC@@HN | Chemical informatics standard [1] [2] |

| European Inventory of Existing Commercial Chemical Substances Number | 1592732-453-0 | European Union [3] [7] [8] |